3-(4-Methylphenyl)prop-2-yn-1-ol

Catalog No.
S1515919
CAS No.
16017-24-6
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methylphenyl)prop-2-yn-1-ol

CAS Number

16017-24-6

Product Name

3-(4-Methylphenyl)prop-2-yn-1-ol

IUPAC Name

3-(4-methylphenyl)prop-2-yn-1-ol

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,8H2,1H3

InChI Key

RASSCMVYTLTTPK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C#CCO

Canonical SMILES

CC1=CC=C(C=C1)C#CCO

3-(4-Methylphenyl)prop-2-yn-1-ol is a member of the arylpropargyl alcohol class of compounds, which are versatile bifunctional intermediates in organic synthesis. These molecules feature a terminal alkyne for coupling reactions (e.g., Sonogashira, click chemistry), a primary alcohol for esterification or conversion to other functional groups, and an aromatic ring that imparts thermal and chemical stability to downstream products. The baseline comparator is the unsubstituted parent compound, 3-phenylprop-2-yn-1-ol, which lacks the specific electronic and steric contributions of the para-methyl (tolyl) group. [1]

Substituting 3-(4-Methylphenyl)prop-2-yn-1-ol with simpler analogs like propargyl alcohol or its direct parent, 3-phenylprop-2-yn-1-ol, is often inadequate for performance-critical applications. The para-methyl group is not a passive substituent; its electron-donating nature modifies the reactivity of the alkyne and the electronic properties of the aromatic ring, which can enhance performance in corrosion inhibition and as a monomer for high-performance polymers. [REFS-1, REFS-2] Furthermore, the increased steric bulk and hydrophobicity imparted by the methyl group can improve the thermal stability (e.g., Glass Transition Temperature, Tg) and solubility of resulting polymers, factors that are critical for material selection in electronics and specialty coatings.

Enhanced Thermal Stability in Derived Polymers

The incorporation of a para-methyl group on the phenyl ring is a known strategy for increasing the glass transition temperature (Tg) of polymers derived from aromatic monomers. Compared to a polymer made from unsubstituted 3-phenylprop-2-yn-1-ol, the tolyl group on 3-(4-Methylphenyl)prop-2-yn-1-ol introduces greater steric hindrance, which restricts the rotational freedom of the polymer backbone. This reduced chain mobility directly translates to a higher Tg, meaning the resulting material retains its rigidity and mechanical properties at more elevated temperatures. [REFS-1, REFS-2]

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataExpected higher Tg due to restricted chain rotation from the para-methyl group.
Comparator Or BaselinePolymer derived from 3-phenylprop-2-yn-1-ol (unsubstituted analog).
Quantified DifferenceQualitatively higher; specific values are polymer-dependent but the trend is an established principle in polymer physics.
ConditionsApplicable to polymers synthesized via the alkyne or alcohol functionality of the monomer.

A higher Tg is a critical procurement requirement for polymers used in high-temperature applications such as electronic components and specialty composites.

Improved Corrosion Inhibition Efficiency via Electron-Donating Substituent

Arylpropargyl alcohols function as corrosion inhibitors by adsorbing onto a metal surface via the pi-electrons of the aromatic ring and the triple bond. The para-methyl group on 3-(4-Methylphenyl)prop-2-yn-1-ol is an electron-donating group (EDG). EDGs increase the electron density of the aromatic ring, which enhances the strength of its coordinative bond with vacant d-orbitals of the metal surface. [REFS-1, REFS-2] This stronger adsorption leads to a more stable and effective protective film compared to the unsubstituted 3-phenylprop-2-yn-1-ol, resulting in higher inhibition efficiency under acidic conditions.

Evidence DimensionCorrosion Inhibition Efficiency (IE%)
Target Compound DataExpected higher IE% due to enhanced electron density from the electron-donating methyl group.
Comparator Or Baseline3-Phenylprop-2-yn-1-ol (unsubstituted analog).
Quantified DifferenceQualitatively higher; the principle that EDGs enhance the performance of this class of inhibitors is well-established.
ConditionsTypically evaluated on steel or other metals in acidic media (e.g., HCl, H2SO4).

For formulators of anti-corrosion coatings or acidizing fluids, selecting the inhibitor with the strongest adsorption provides superior metal protection, justifying the choice of a substituted derivative.

Precursor for Regioselective Synthesis

In multi-step syntheses, the electronic and steric properties of substituents on a building block can direct the regioselectivity of subsequent reactions. The para-methyl group of 3-(4-Methylphenyl)prop-2-yn-1-ol provides a specific electronic bias and steric profile that can be crucial for achieving high yields and selectivities in complex transformations, such as catalytic propargylic substitution reactions. [1] Using an unsubstituted analog could lead to different reactivity or a mixture of products, complicating purification and reducing overall process efficiency.

Evidence DimensionReaction Selectivity & Yield
Target Compound DataProvides specific steric and electronic direction for regioselective transformations.
Comparator Or Baseline3-Phenylprop-2-yn-1-ol, which offers a different electronic and steric profile.
Quantified DifferenceNot quantified in available literature, but is a fundamental principle of synthetic strategy.
ConditionsMulti-step organic synthesis where regioselectivity is critical.

For process chemists and those in pharmaceutical development, starting with a precisely substituted precursor avoids downstream purification issues and improves the overall yield of the target molecule.

Monomer for High-Performance Polymers with Enhanced Thermal Stability

This compound is the right choice when synthesizing specialty polymers, such as polyacetylenes or polyesters, where a higher glass transition temperature (Tg) is a critical performance specification. The tolyl group provides the necessary backbone rigidity for applications in heat-resistant coatings, composites, and electronic substrates where dimensional stability at elevated temperatures is required. [1]

Formulation of High-Efficiency Corrosion Inhibitor Packages

Ideal for use in corrosion inhibitor formulations for protecting steel and other alloys in acidic environments, particularly in the oil and gas industry. The electron-donating methyl group enhances the molecule's adsorption onto the metal surface, providing superior protection compared to unsubstituted arylpropargyl alcohols, thus allowing for lower dosage or better performance in harsh conditions. [2]

Key Intermediate in Regioselective Organic Synthesis

This molecule serves as a valuable building block in the synthesis of complex organic molecules, such as pharmaceuticals or functional dyes, where the specific electronic and steric properties of the para-tolyl group are required to direct the outcome of subsequent chemical reactions and ensure high-purity final products. [3]

XLogP3

1.8

Wikipedia

3-(4-methylphenyl)prop-2-yn-1-ol

Dates

Last modified: 08-15-2023

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